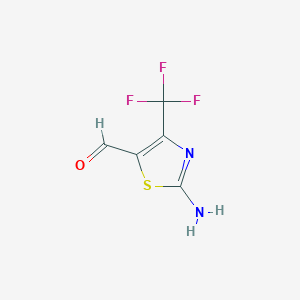

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde

説明

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carbaldehyde (-CHO) group at position 5. The trifluoromethyl group confers electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity. The carbaldehyde moiety serves as a reactive site for condensation or nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. However, as of 2025, this compound has been discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis, stability, or commercial demand .

特性

CAS番号 |

933683-99-9 |

|---|---|

分子式 |

C5H3F3N2OS |

分子量 |

196.15 g/mol |

IUPAC名 |

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h1H,(H2,9,10) |

InChIキー |

QBCOKQVSDMQYAV-UHFFFAOYSA-N |

正規SMILES |

C(=O)C1=C(N=C(S1)N)C(F)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルバルデヒドの合成は、一般的に2-アミノ-4-(トリフルオロメチル)チアゾールと適切なアルデヒド前駆体を、制御された条件下で反応させることにより行われます。 一般的な方法の1つは、Vilsmeier-Haack反応を使用する方法です。この方法では、チアゾール化合物を、N,N-ジメチルホルムアミド(DMF)やオキシ塩化リン(POCl3)などのホルミル化剤で処理することにより、アルデヒド基を目的の位置に導入します .

工業生産方法: 工業的な設定では、2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルバルデヒドの製造は、自動反応器と最適化された反応条件を使用して、大規模な合成を行うことで行われる場合があります。これにより、高収率と高純度が保証されます。 このプロセスは通常、再結晶やクロマトグラフィーによる精製などの工程が含まれており、最終的に純粋な形で製品が得られます .

化学反応の分析

反応の種類: 2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルバルデヒドは、以下を含む様々な化学反応を起こします。

酸化: アルデヒド基は酸化されて、対応するカルボン酸を生成します。

還元: アルデヒド基は還元されて、対応するアルコールを生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

生成される主な生成物:

酸化: 2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルボン酸。

還元: 2-アミノ-4-(トリフルオロメチル)チアゾール-5-メタノール。

4. 科学研究への応用

2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルバルデヒドは、科学研究において幅広い用途を持っています。

化学: 複雑な有機分子や複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗癌作用を含む、潜在的な生物活性について研究されています。

医学: 薬物開発における潜在的な用途や、医薬品化学におけるファーマコフォアとして研究されています。

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer potential of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde derivatives. For instance, compounds derived from this thiazole scaffold have shown significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the micromolar range, indicating potent anticancer activity. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the compound's lipophilicity and facilitates cellular uptake, contributing to its efficacy against tumor cells .

Enzyme Inhibition

Research has also highlighted the potential of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde as an enzyme inhibitor. The aldehyde functionality allows for covalent interactions with nucleophilic sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, some derivatives have shown promising antioxidant activity. This is crucial for developing compounds that can mitigate oxidative stress-related damage in cells, making them potential candidates for therapeutic applications in diseases associated with oxidative stress .

Industrial Applications

The unique properties of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde make it valuable in industrial applications as well:

- Material Science : Its derivatives are being explored for use in advanced materials with specific electronic and optical properties.

- Pharmaceuticals : The compound serves as a versatile building block in the synthesis of novel pharmaceuticals targeting various diseases.

Case Studies

作用機序

2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルバルデヒドの作用機序は、特定の分子標的や経路との相互作用を含みます。トリフルオロメチル基は、化合物の親油性を高め、生物学的膜をより効果的に透過できるようにします。アミノ基とアルデヒド基は、標的タンパク質と共有結合を形成し、その活性を阻害または調節することができます。 この化合物は、核酸とも相互作用し、遺伝子発現や細胞プロセスに影響を与える可能性があります .

類似化合物:

- 2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルボン酸

- 2-アミノ-4-(トリフルオロメチル)チアゾール-5-メタノール

- 2-アミノ-4-(トリフルオロメチル)チアゾール-5-ニトリル

比較: 2-アミノ-4-(トリフルオロメチル)チアゾール-5-カルバルデヒドは、アルデヒド基が存在することが特徴であり、これは類似体とは異なる反応性を示します。アルデヒド基は、さらなる官能基化や誘導化を可能にし、有機合成における汎用性の高い中間体となります。 さらに、トリフルオロメチル基は、化合物の安定性と親油性を高め、医薬品化学や工業化学における様々な用途に適しています .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde and related compounds:

Key Differences and Implications

Reactivity: The carbaldehyde group in the main compound enables condensation reactions (e.g., forming Schiff bases), whereas 5-Bromo-4-(trifluoromethyl)thiazol-2-amine facilitates halogen-based substitutions .

Electronic Effects :

- The electron-withdrawing -CF₃ group in all compounds reduces electron density at adjacent positions, affecting electrophilic substitution patterns. However, the absence of -CHO in 4-(Trifluoromethyl)thiazol-2-amine simplifies its reactivity profile .

Biological Activity: The thiadiazole derivative (2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole) exhibits antimicrobial properties due to the thiadiazole ring’s ability to mimic peptide bonds, disrupting bacterial enzymes .

Synthesis and Stability :

- The discontinuation of the main compound may stem from synthetic challenges, such as instability of the carbaldehyde group during purification. In contrast, 4-(Trifluoromethyl)thiazol-2-amine is more straightforward to synthesize and stabilize .

生物活性

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde can be represented as follows:

- Chemical Formula : CHFNS

- Molecular Weight : 195.16 g/mol

This compound features a thiazole ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-amino-thiazoles. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells through interactions with key regulatory proteins involved in cell survival and proliferation, such as Bcl-2 and p53 pathways .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The following table presents findings related to the antimicrobial efficacy of 2-amino-thiazoles:

Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes within the bacteria .

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazole derivatives, including the compound , have shown potential in other areas:

- Anticonvulsant Activity : Some thiazoles exhibit significant anticonvulsant effects in animal models, suggesting potential for treating epilepsy .

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation, indicating a broader therapeutic potential.

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted by researchers evaluated the efficacy of various thiazole derivatives against HepG2 liver cancer cells. The results indicated that compounds similar to 2-amino-thiazole exhibited significant cytotoxicity, with an IC value below 30 µM. The study concluded that structural modifications could enhance potency further.

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole compounds were screened for antimicrobial activity against common pathogens. The results showed that compounds containing a trifluoromethyl group displayed enhanced activity against Acinetobacter baumannii and Pseudomonas aeruginosa, with MIC values indicating effective inhibition at low concentrations.

Q & A

Q. Q1: What are the standard synthetic routes for 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde, and how are intermediates validated?

A: The compound is typically synthesized via cyclization reactions involving trifluoromethyl-containing precursors. For example, thiazole ring formation can be achieved by reacting 2-amino-4-(trifluoromethyl)thiazole derivatives with aldehydes under reflux conditions using ethanol as a solvent and potassium hydroxide as a base . Intermediate validation employs elemental analysis (C, H, N, S), FT-IR (to confirm aldehyde C=O stretch ~1700 cm⁻¹), and multinuclear NMR (¹³C NMR for trifluoromethyl CF₃ at ~120 ppm; ¹H NMR for aldehyde proton at ~9.8 ppm). Consistency between calculated and observed elemental composition (e.g., C₅H₃F₃N₂OS) is critical .

Advanced Synthetic Optimization

Q. Q2: How can conflicting yields in synthetic protocols for trifluoromethyl-thiazole derivatives be resolved?

A: Contradictory yields (e.g., 42% vs. 85% in similar conditions) often stem from reaction time , solvent purity , or catalyst loading . For instance, prolonged reflux (16 hrs vs. 1 hr) improves cyclization efficiency in ethanol-KOH systems . Methodological adjustments include:

- Temperature control : Maintaining 90°C to avoid side reactions.

- Stoichiometry : Optimizing molar ratios of CS₂ or xanthate derivatives to prevent incomplete cyclization.

- Workup : Acidification with HCl followed by EtOAc extraction minimizes product loss .

Structural and Functional Analogues

Q. Q3: What structural analogues of this compound exhibit comparable reactivity, and how do substituents influence activity?

A: Analogues like ethyl 2-amino-4-phenylthiazole-5-carboxylate and 2-amino-4-(4-bromophenyl)thiazole share similar reactivity due to the electron-withdrawing trifluoromethyl group. Substituents on the thiazole ring (e.g., aryl groups at position 4) modulate electronic properties, affecting nucleophilic aldehyde reactivity. For example, electron-deficient aryl groups enhance electrophilicity at the aldehyde position, enabling Schiff base formation .

Computational and Mechanistic Studies

Q. Q4: What computational methods are used to predict the binding modes of trifluoromethyl-thiazole derivatives?

A: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are employed to study interactions with biological targets. For example, docking studies reveal that the aldehyde group forms hydrogen bonds with active-site residues (e.g., in enzymes like carbonic anhydrase), while the trifluoromethyl group enhances hydrophobic interactions .

Analytical Challenges and Solutions

Q. Q5: How can researchers address discrepancies in spectroscopic data for trifluoromethyl-thiazole derivatives?

A: Contradictions in NMR or IR spectra may arise from tautomerism or solvent effects . For example, the aldehyde proton signal may split in polar solvents due to hydrogen bonding. Solutions include:

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ for consistent ¹H NMR shifts.

- 2D NMR : HSQC and HMBC to confirm connectivity and rule out impurities.

- Control experiments : Compare with literature data for analogous compounds (e.g., 2-amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde) .

Functionalization Strategies

Q. Q6: What methodologies enable selective functionalization of the aldehyde group without disrupting the thiazole ring?

A: The aldehyde group can be selectively modified via:

- Schiff base formation : React with amines (e.g., aniline) in ethanol under mild conditions.

- Reductive amination : Use NaBH₃CN to stabilize imine intermediates.

- Protection-deprotection : Employ diethyl acetal protection during harsh reactions (e.g., bromination), followed by acidic hydrolysis .

Stability and Storage

Q. Q7: What are the optimal storage conditions to prevent degradation of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde?

A: The compound is sensitive to moisture and light . Store under argon at −20°C in amber vials. Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Comparative Reactivity Studies

Q. Q8: How does the trifluoromethyl group influence the reactivity of the thiazole ring compared to methyl or halogen substituents?

A: The CF₃ group increases ring electron deficiency, accelerating nucleophilic aromatic substitution (NAS) at position 5. In contrast, methyl groups donate electrons, slowing NAS. Halogens (Cl, Br) show intermediate reactivity but enable cross-coupling (e.g., Suzuki-Miyaura) .

Biological Activity Profiling

Q. Q9: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A: Common assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation) .

Handling Contradictory Data

Q. Q10: How should researchers interpret conflicting biological activity data for structurally similar trifluoromethyl-thiazoles?

A: Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration) or compound purity . Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。